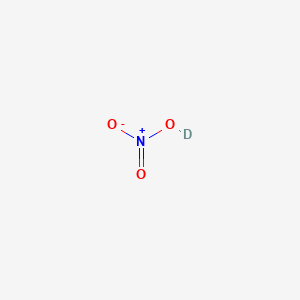
Bis(tétrabenzylthiuram) disulfure
Vue d'ensemble
Description
Synthesis Analysis
Thiuram disulfides, including tetrabenzylthiuram disulfide, can be synthesized through various chemical routes. One notable method involves the interaction of metal species with thiuram sulfides, which often leads to the formation of metal dithiocarbamates, highlighting the versatility of thiuram sulfides in synthesizing complex compounds (Victoriano, 2000). Another method includes the copper-catalyzed C(sp2)–H sulfuration of aryl alkenes using tetraalkylthiuram disulfides, showcasing the compound's role in facilitating the synthesis of alkenyl dithiocarbamates (Jiao & Zhang, 2022).
Molecular Structure Analysis
The molecular structure of tetrabenzylthiuram disulfide can be complex, with studies on related compounds showing that the arrangement of sulfur and benzyl groups can significantly impact the compound's properties. For example, the study of polymorphs of o,o’-dichloro dibenzyl disulfide revealed how different crystalline forms can affect the compound's physical characteristics, such as bond angles and dihedral angles between dibenzyl groups (Srivastava et al., 2010).
Chemical Reactions and Properties
Tetrabenzylthiuram disulfide participates in various chemical reactions, highlighting its reactivity and versatility. For instance, its interaction with metal species leads to the formation of dithiocarbamate metal complexes, a reaction that underscores its importance in synthesizing metal-organic compounds (Victoriano, 2000). Another example is its role in the copper-catalyzed sulfuration of aryl alkenes, demonstrating its utility in creating valuable chemical structures (Jiao & Zhang, 2022).
Physical Properties Analysis
The physical properties of tetrabenzylthiuram disulfide, such as solubility, melting point, and crystalline form, can vary based on its molecular structure and the presence of different functional groups. Studies on related disulfides have shown that crystal packing and intermolecular interactions can significantly influence these properties (Srivastava et al., 2010).
Chemical Properties Analysis
The chemical properties of tetrabenzylthiuram disulfide, such as reactivity towards other compounds and its role in catalysis, demonstrate its importance in various chemical reactions and processes. Its ability to act as a sulfur donor in the synthesis of phosphorothioate analogues of oligonucleotides highlights its utility in chemical synthesis (Rao, Reese, & Zhao, 1992).
Applications De Recherche Scientifique
Accélérateur de vulcanisation respectueux de l'environnement
TBzTD est un accélérateur de vulcanisation respectueux de l'environnement . Il a suscité beaucoup d'attention ces dernières années en raison de ses propriétés respectueuses de l'environnement .
Électrosynthèse
Le TBzTD peut être synthétisé par électrosynthèse basée sur des réacteurs à écoulement . Cette méthode évite la formation de sel, qui est un sous-produit courant dans les technologies de synthèse traditionnelles . La méthode d'électrosynthèse du TBzTD a été soigneusement étudiée et il a été constaté qu'une efficacité de Faraday presque de 100 % de la réaction peut être obtenue dans des conditions de réaction relativement optimisées .
Industrie du caoutchouc
TBzTD est utilisé dans l'industrie du caoutchouc comme accélérateur de vulcanisation . Il est particulièrement utile dans la fabrication de composés de mélange de masterbatch sec de silice de butadiène (BR silice DMB) et de masterbatch humide de silice de caoutchouc de styrène-butadiène d'émulsion (ESBR silice WMB) .
Remplacement de la diphénylguanidine (DPG)
Le TBzTD peut être utilisé comme remplacement de la diphénylguanidine (DPG) dans les composés de mélange de masterbatch sec de silice de BR / masterbatch humide de silice de ESBR . Il a été constaté qu'il est plus efficace pour augmenter la densité de réticulation et produit des propriétés supérieures à celles du DPG .
Amélioration des propriétés mécaniques
L'ajout de TBzTD et l'augmentation des teneurs en soufre/CBS dans les composés de mélange de masterbatch sec de silice de BR / masterbatch humide de silice de ESBR ont été jugés pour améliorer les propriétés mécaniques et la résistance au roulement en raison de la densité de réticulation élevée
Mécanisme D'action
Target of Action
Tetrabenzylthiuram disulfide (TBzTD) is primarily used as a vulcanization accelerator in the rubber industry . Its main targets are natural rubber (NR), styrene-butadiene rubber (SBR), ethylene propylene diene monomer (EPDM), and nitrile rubber (NBR) systems . It acts as a fast curing primary and secondary accelerator in these applications .
Mode of Action
TBzTD was developed to replace thiurams such as TMTD, where the presence of nitrosamines is of concern . The compound works by accelerating the vulcanization process, which involves the cross-linking of polymer chains in rubber. This process enhances the physical properties of rubber, making it more resistant to heat and mechanical stress .
Biochemical Pathways
This process significantly alters the physical and chemical properties of the rubber, enhancing its durability and resilience .
Pharmacokinetics
Tbztd is considered an environmentally friendly compound .
Result of Action
The primary result of TBzTD’s action is the enhanced durability and resilience of rubber products. By accelerating the vulcanization process, TBzTD helps to create rubber products that are more resistant to heat and mechanical stress . Additionally, TBzTD is an environmentally friendly compound, as its use prevents the generation of nitrosamines, which are potential carcinogens .
Action Environment
The efficacy and stability of TBzTD can be influenced by various environmental factors. For instance, the temperature and pressure conditions during the vulcanization process can impact the effectiveness of TBzTD as a vulcanization accelerator . Furthermore, the presence of other chemicals in the rubber mixture can also affect the action of TBzTD .
Safety and Hazards
When handling Tetrabenzylthiuram disulfide, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . It is also important to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Orientations Futures
Tetrabenzylthiuram disulfide has attracted much attention in recent years due to its environmentally friendly properties . Future research may focus on improving the yield of Tetrabenzylthiuram disulfide in the electrosynthesis reaction . Additionally, the potential clinical applications of related compounds, such as disulfiram, are being investigated for the treatment of various diseases .
Propriétés
IUPAC Name |
dibenzylcarbamothioylsulfanyl N,N-dibenzylcarbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N2S4/c33-29(31(21-25-13-5-1-6-14-25)22-26-15-7-2-8-16-26)35-36-30(34)32(23-27-17-9-3-10-18-27)24-28-19-11-4-12-20-28/h1-20H,21-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITDFSFZHZYQHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)SSC(=S)N(CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20872988 | |
| Record name | Tetrabenzylthiuram disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20872988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Water or Solvent Wet Solid | |
| Record name | Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N,N',N'-tetrakis(phenylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
10591-85-2 | |
| Record name | Tetrabenzylthiuram disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10591-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrakis(phenylmethyl)thioperoxydi(carbothioamide) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010591852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N,N',N'-tetrakis(phenylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrabenzylthiuram disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20872988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrakis(phenylmethyl)thioperoxydi(carbothioamide) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.596 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N,N',N'-tetrakis(phenylmethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.161 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Tetrabenzylthiuram disulfide function as a vulcanization accelerator?
A1: While the provided abstracts don't elaborate on the exact mechanism, they highlight that TBzTD enhances the vulcanization process, improving the properties of the final rubber product. For instance, one study found that using TBzTD in combination with N‐t‐butyl‐2‐benzothiazole sulfenimide (TBSI) led to a significant decrease in compression set and improved retention of elongation at break after aging in railway rubber pads. [] This suggests that TBzTD participates in the formation of crosslinks within the rubber matrix, contributing to enhanced mechanical properties and aging resistance.
Q2: Are there any environmental advantages to using Tetrabenzylthiuram disulfide as a vulcanization accelerator?
A2: Yes, research suggests that TBzTD can be part of an environmentally friendly curing system for rubber. A study comparing a sulfur/TBSI/TBzTD system to a conventional sulfur/tetramethylthiuram disulfide (TMTD)/N‐cyclohexyl‐2‐benzothiazole sulfenamide (CZ) system found that the former resulted in rubber pads with improved aging resistance and a lower ratio of dynamic stiffness to static stiffness. [] Additionally, one synthesis method for TBzTD boasts reduced waste and emissions compared to traditional methods, further supporting its environmental benefits. []
Q3: What is the molecular formula and weight of Tetrabenzylthiuram disulfide?
A3: While the provided abstracts don't explicitly state the molecular formula and weight, they consistently refer to it as "tetrabenzylthiuram disulfide." Based on this name and general chemical knowledge, we can deduce its structure. The "tetrabenzyl" portion indicates four benzyl groups (C6H5CH2-) attached to the core structure. "Thiuram disulfide" refers to a functional group with the structure (R2NCS)2S2. Therefore, the molecular formula of TBzTD is C30H28N2S4, and its molecular weight is 540.82 g/mol.
Q4: Beyond rubber vulcanization, are there other applications for Tetrabenzylthiuram disulfide?
A4: Research indicates potential applications for TBzTD in fuel cell technology. One study describes its use in a composition for fuel cell bipolar plates. [] The addition of TBzTD, along with other disulfide compounds, to a polyphenylene sulfide resin and conductive filler mixture enhanced the electrical conductivity and mechanical strength of the bipolar plate. This highlights TBzTD's versatility and potential beyond its traditional role in the rubber industry.
Q5: What are the different methods for synthesizing Tetrabenzylthiuram disulfide?
A5: The provided research papers describe various methods for TBzTD synthesis. One method involves reacting dibenzylamine with carbon disulfide in the presence of sodium hydroxide, followed by oxidation with hydrogen peroxide and pH adjustment with sulfuric acid. [] Another approach utilizes an emulsifier in a toluene-water system, with hydrogen peroxide added for oxidation. [] Additionally, researchers are exploring the electrosynthesis of TBzTD using flow reactors. [] These varied synthetic routes highlight ongoing efforts to optimize the production process for efficiency, yield, and environmental impact.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(1R,2R,4S)-1,2-Dichlorobicyclo[2.2.1]heptane](/img/structure/B76675.png)


![7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)-](/img/structure/B76678.png)





